Cas no 101495-02-7 (1H-Indazole-6-carboxylic acid, 7-fluoro-)
1H-Indazole-6-carboxylic acid, 7-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole-6-carboxylic acid, 7-fluoro-
- 7-Fluoro-1H-indazole-6-carboxylic acid
- 101495-02-7
- DTXSID201296741
- 1h-indazole-6-carboxylic acid,7-fluoro-
- EN300-8308952
-
- Inchi: 1S/C8H5FN2O2/c9-6-5(8(12)13)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)(H,12,13)
- InChI Key: YUIMLFKYQUKUND-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(O)=O)=C2F)C=N1
Computed Properties
- Exact Mass: 180.03350557g/mol
- Monoisotopic Mass: 180.03350557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66Ų
1H-Indazole-6-carboxylic acid, 7-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01OPR5-50mg |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 50mg |
$344.00 | 2023-12-16 | |
| Aaron | AR01OPR5-100mg |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 100mg |
$503.00 | 2023-12-16 | |
| Aaron | AR01OPR5-250mg |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 250mg |
$705.00 | 2023-12-16 | |
| Aaron | AR01OPR5-500mg |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 500mg |
$1098.00 | 2023-12-16 | |
| Aaron | AR01OPR5-1g |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 1g |
$1399.00 | 2023-12-16 | |
| Aaron | AR01OPR5-2.5g |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 2.5g |
$2719.00 | 2023-12-16 | |
| Aaron | AR01OPR5-5g |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 5g |
$4013.00 | 2023-12-16 | |
| Aaron | AR01OPR5-10g |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 10g |
$5937.00 | 2023-12-16 | |
| 1PlusChem | 1P01OPIT-50mg |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 50mg |
$339.00 | 2023-12-27 | |
| 1PlusChem | 1P01OPIT-100mg |
1H-Indazole-6-carboxylic acid, 7-fluoro- |
101495-02-7 | 95% | 100mg |
$491.00 | 2023-12-27 |
1H-Indazole-6-carboxylic acid, 7-fluoro- Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 1H-Indazole-6-carboxylic acid, 7-fluoro-
Introduction to 1H-Indazole-6-carboxylic acid, 7-fluoro- (CAS No. 101495-02-7): Applications and Recent Research Developments
1H-Indazole-6-carboxylic acid, 7-fluoro-, identified by the Chemical Abstracts Service Number (CAS No. 101495-02-7), is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indazole scaffold, a structural motif widely recognized for its biological activity and utility in drug design. The presence of a fluorine atom at the 7-position introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules.
Theindazolecore is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is known to exhibit diverse pharmacological effects. Compounds containing this scaffold have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The fluorine substituent at the 7-position of 1H-Indazole-6-carboxylic acid, 7-fluoro- enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug development.
In recent years, there has been a surge in research focused on fluorinated indazoles due to their promising biological activities. For instance, studies have demonstrated that fluorinated indazoles can modulate enzyme activity and interact with biological targets in ways that conventional non-fluorinated analogs cannot. This has led to the development of novel therapeutic agents with improved efficacy and reduced side effects.
1H-Indazole-6-carboxylic acid, 7-fluoro- serves as a key intermediate in the synthesis of more complex pharmacophores. Its carboxylic acid functionality allows for further derivatization via esterification, amidation, or coupling reactions, enabling the creation of diverse molecular libraries for high-throughput screening. The fluorine atom at the 7-position can also be utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce additional substituents and enhance molecular complexity.
One of the most compelling aspects of 1H-Indazole-6-carboxylic acid, 7-fluoro- is its role in anticancer drug discovery. Indazole derivatives have shown potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The fluorine atom at the 7-position has been shown to improve binding affinity to target proteins, leading to more effective inhibition. Recent studies have highlighted the potential of this compound as a lead candidate for further optimization into a novel anticancer agent.
Thefluorinated indazolescaffold has also been explored for its antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes, making them effective against drug-resistant strains. The structural features of 1H-Indazole-6-carboxylic acid, 7-fluoro-, particularly the presence of the fluorine atom, contribute to its ability to interact with bacterial enzymes and receptors, thereby exerting its antimicrobial effects.
In addition to its applications in oncology and antimicrobial therapy, 1H-Indazole-6-carboxylic acid, 7-fluoro- has shown promise in treating neurological disorders. The indazole scaffold is known to cross the blood-brain barrier, allowing it to reach central nervous system targets. Studies have suggested that fluorinated indazoles can modulate neurotransmitter systems and exhibit neuroprotective effects. Further research is needed to fully elucidate their mechanisms of action and therapeutic potential.
The synthesis of 1H-Indazole-6-carboxylic acid, 7-fluoro- involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 2-amino benzaldehyde and fluoro-substituted malonic acid derivatives, the compound can be synthesized through condensation reactions followed by cyclization steps. The introduction of the fluorine atom at the 7-position can be achieved using fluorinating agents under controlled conditions to ensure high yield and purity.
TheCAS No. 101495-02-7 registry number ensures that researchers have access to consistent and reliable information about this compound's properties and applications. This standardized identification system facilitates collaboration across academic institutions and pharmaceutical companies, enabling faster translation of laboratory findings into clinical applications.
In conclusion,1H-Indazole-6-carboxylic acid, 7-fluoro- (CAS No. 101495-02-7) is a versatile pharmacophore with significant potential in drug discovery and development. Its unique structural features make it an attractive candidate for designing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern medicinal chemistry.
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